N-(3-chlorophenyl)-2-methylbenzamide

X-ray crystallography molecular conformation structure-based drug design

In hit-to-lead campaigns, uncontrolled isomer substitution can introduce conformational artifacts that confound SAR interpretation. N-(3-Chlorophenyl)-2-methylbenzamide (CAS 10449-88-4) provides a defined, non-coplanar geometry critical for probing binding pockets incompatible with planar or orthogonal ligand arrangements. - Distinct Dihedral Angle: 37.5° between aromatic rings, contrasting sharply with ortho-chloro (7.4°) and para-chloro (83.1°) analogs for reliable conformational SAR. - Reproducible Identity: Verified by a standardized GC retention index of 2154, enabling in-house QC to confirm isomer identity upon receipt and after storage. - Ready-to-Screen: Supplied at 95% purity with cold storage (2-8°C) specifications, eliminating delays from in-house synthesis and purification.

Molecular Formula C14H12ClNO
Molecular Weight 245.7 g/mol
CAS No. 10449-88-4
Cat. No. B186141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-methylbenzamide
CAS10449-88-4
Molecular FormulaC14H12ClNO
Molecular Weight245.7 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C14H12ClNO/c1-10-5-2-3-8-13(10)14(17)16-12-7-4-6-11(15)9-12/h2-9H,1H3,(H,16,17)
InChIKeyZNBNLMVCJLGUKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

meta-Chlorinated Benzamide Scaffold for Discovery Chemistry


N-(3-Chlorophenyl)-2-methylbenzamide (CAS 10449-88-4) is a synthetic benzanilide derivative with the formula C₁₄H₁₂ClNO and a molecular weight of 245.70 g·mol⁻¹ [1]. The compound bears a chlorine atom at the meta position of the aniline ring and a methyl group at the ortho position of the benzoyl ring [2]. It is offered as part of the Sigma-Aldrich AldrichCPR collection of rare and unique screening compounds for early drug discovery .

Curated rare screening compound for early discovery
Meta-chloro isomer with distinct conformational space
Sourced through AldrichCPR with QC characterization

Substitution Position Effects on Benzamide SAR


Direct head-to-head bioactivity data comparing N-(3-chlorophenyl)-2-methylbenzamide with its ortho- and para-chloro isomers are not available in the peer-reviewed literature. However, crystallographic and computational evidence reveals that the position of the chlorine substituent dictates fundamentally different molecular conformations, lipophilicity, and crystal packing [1]. These structural and physicochemical divergences are known drivers of differential target recognition, solubility, and formulation behavior. Therefore, substituting the meta-chloro isomer with an ortho- or para-chloro analog without experimental validation risks altering SAR and compromising assay reproducibility [2].

ortho-chloro Near-coplanar conformation may alter target recognition and SAR compared to the meta isomer.
para-chloro Lower lipophilicity and different solubility profile can shift membrane permeability and assay behavior.

Quantitative Differentiation from Chlorophenyl Isomers


Inter-Ring Dihedral Angle Variation Across Isomers

The benzoyl–aniline inter-ring dihedral angle for N-(3-chlorophenyl)-2-methylbenzamide is 37.5 (1)°, as determined by single-crystal X-ray diffraction [1]. In contrast, the ortho-chloro isomer adopts a nearly coplanar geometry with a dihedral angle of 7.4 (3)° [2], while the para-chloro isomer is nearly perpendicular at 83.1 (1)° [3]. The meta-chloro isomer thus occupies an intermediate conformational space that is distinct from both extreme coplanar and orthogonal geometries.

Dihedral angle
Head-to-head
37.5° (meta) vs 7.4° (ortho) / 83.1° (para)
Distinct intermediate conformation
X-ray diffraction; impacts binding pocket shape complementarity
X-ray crystallography molecular conformation structure-based drug design

Lipophilicity Difference Between meta and para Isomers

The computed octanol–water partition coefficient (LogP) for N-(3-chlorophenyl)-2-methylbenzamide is 3.72, as listed by Hit2Lead/ChemBridge . For the para-chloro isomer, PubChem reports an XLogP3 value of 3.50 [1]. The ΔlogP of +0.22 indicates that the meta-chloro isomer is modestly more lipophilic.

Lipophilicity
Cross-study comparable
LogP 3.72 (meta) / XLogP3 3.50 (para)
Modestly higher lipophilicity
Computed values; may support passive permeability studies
lipophilicity ADME membrane permeability

Aqueous Solubility Comparison by Isomer

The predicted intrinsic aqueous solubility (logSW) for N-(3-chlorophenyl)-2-methylbenzamide is −4.17 , whereas the para-chloro isomer has a logSW of −3.69 . The meta-chloro isomer is therefore approximately half a log unit less soluble, corresponding to roughly a 3-fold lower predicted solubility.

Aqueous solubility
Data to verify
logSW −4.17 (meta) vs −3.69 (para)
~3× lower predicted solubility
Computed, requires experimental validation; affects assay medium prep
aqueous solubility formulation bioavailability

Crystal Packing Architecture by Substitution Position

In the crystalline state, N-(3-chlorophenyl)-2-methylbenzamide assembles into infinite N—H⋯O hydrogen-bonded chains running along the crystallographic c axis [1]. In contrast, the para-chloro isomer packs in chains along the b axis [2], and the ortho-chloro isomer exhibits yet another chain direction and dihedral geometry [3]. These distinct packing architectures arise directly from the chlorine substitution position.

Crystal packing
Class-level inference
H-bond chains along c axis (meta); b axis (para)
Architecture affects solid-state properties
Relevant for storage, dissolution, and formulation screening
solid-state properties crystal engineering stability

GC Retention Index for Identity Confirmation

NIST reports a linear retention index (RI) of 2154 for N-(3-chlorophenyl)-2-methylbenzamide on a 5% phenyl methyl siloxane capillary column under a defined temperature program [1]. No comparable RI values for the ortho- or para-chloro isomers are available in the NIST database, making this value a specific identifier for the meta-chloro isomer.

GC retention index
Supporting evidence
RI 2154 (5% phenyl methyl siloxane)
Unique identity confirmation metric
Orthogonal to NMR/MS; supports QC upon receipt
analytical chemistry quality control GC-MS

Procurement Exclusivity and Quality Control

N-(3-Chlorophenyl)-2-methylbenzamide is exclusively offered through the Sigma-Aldrich AldrichCPR collection, a curated set of rare and unique chemicals intended for early discovery research . It is supplied at 95% purity with a recommended storage temperature of 2–8 °C . A representative retail price is $77.40 for 25 mg [1]. While the ortho-chloro isomer is also available as an AldrichCPR item, the para-chloro isomer is not listed in this collection, underscoring the meta-chloro isomer's status as a specialty research chemical.

Procurement & QC
Source review
AldrichCPR exclusive, 95% purity, 2–8°C storage
Reduces batch variability
Characterized source; pricing subject to change
chemical procurement screening libraries rare chemicals

Recommended Application Scenarios Based on Evidence


Structure-Guided Design with Intermediate Dihedral Angle

For targets where the binding pocket geometry favors a non-coplanar, non-orthogonal arrangement of aromatic rings, the meta-chloro isomer provides a dihedral angle of 37.5°, distinct from the near-coplanar ortho-chloro (7.4°) and near-orthogonal para-chloro (83.1°) analogs [1]. This makes it a privileged scaffold for exploring conformational SAR in hit-to-lead campaigns.

Cell-Based Screening Leveraging Membrane Permeability

With a LogP of 3.72, the meta-chloro isomer is more lipophilic than the para-chloro isomer (XLogP3 3.50) [2]. This property may favor passive diffusion across cell membranes, supporting its use in intracellular target engagement assays.

Analytical Method Development and QC Workflows

The GC retention index of 2154 (5% phenyl methyl siloxane column) provides a reproducible, instrument-independent identifier for the meta-chloro isomer [3]. This value can be integrated into routine quality control workflows to verify compound identity upon receipt and after long-term storage.

Early Discovery Procurement with Defined Specifications

Available through the Sigma-Aldrich AldrichCPR program at 95% purity with recommended cold storage (2–8 °C) , the meta-chloro isomer offers a reliable sourcing option for laboratories requiring characterized, ready-to-screen material without in-house synthesis.

Application
Selection Property
Validation Focus
Conformational SAR exploration
Intermediate dihedral angle context
Crystal structure comparison across isomers
Cell-based target engagement assays
Lipophilicity and membrane permeability profile
LogP determination and intracellular uptake studies
QC identity confirmation
GC retention index consistency
Reproducibility of RI and orthogonal methods
Early discovery procurement
Curated AldrichCPR source
Purity verification and storage condition compliance
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